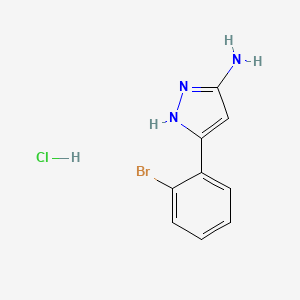![molecular formula C14H15N3O4 B2949303 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396685-11-2](/img/structure/B2949303.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDBU and has been synthesized for various research purposes.
Wirkmechanismus
The mechanism of action of BDBU is not fully understood. However, it has been suggested that BDBU may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. BDBU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDBU has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BDBU has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. BDBU has also been found to have antibacterial properties and may be effective against certain bacterial infections. In addition, BDBU has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BDBU is its versatility in research applications. It can be used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. BDBU is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of BDBU is its potential toxicity. Further studies are needed to determine the safety and efficacy of BDBU in humans.
Zukünftige Richtungen
There are several future directions for research on BDBU. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDBU has been shown to improve cognitive function and may have neuroprotective properties. Another area of interest is its potential use as a diagnostic tool for cancer and other diseases. BDBU has been shown to selectively bind to certain cancer cells, making it a potential imaging agent for cancer diagnosis. Further studies are also needed to determine the safety and efficacy of BDBU in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, BDBU is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its versatility, ease of synthesis, and potential therapeutic properties make it a valuable research tool. Further studies are needed to fully understand the mechanism of action of BDBU and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of BDBU involves the reaction between 1,3-dioxolane-4-carboxylic acid and 3-methylisoxazole-5-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The product is then purified through column chromatography to obtain pure BDBU.
Wissenschaftliche Forschungsanwendungen
BDBU has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. BDBU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, BDBU has been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-6-11(21-17-9)4-5-15-14(18)16-10-2-3-12-13(7-10)20-8-19-12/h2-3,6-7H,4-5,8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWCTSAEYITOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


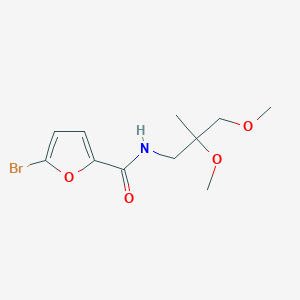
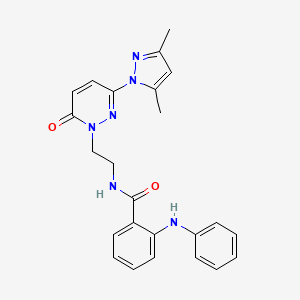
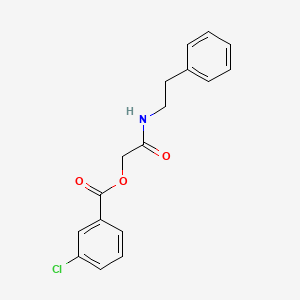
![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)
![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)
![6-phenoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949233.png)
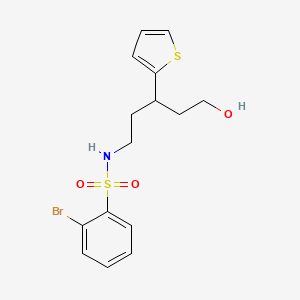
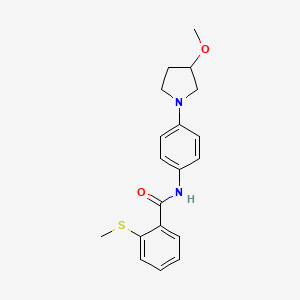
![(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2949239.png)
![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)
